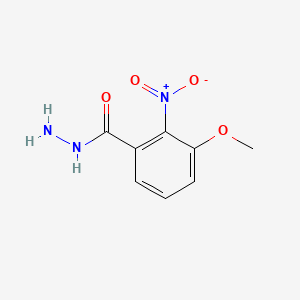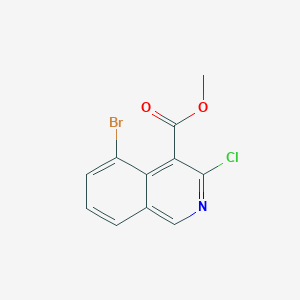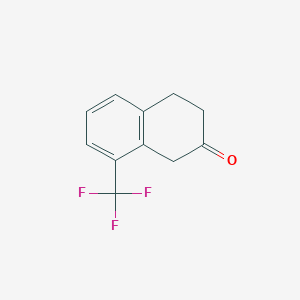
8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydronaphthalenone structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For example, the trifluoromethylation of naphthalenone derivatives can be carried out using reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is typically conducted under an inert atmosphere at elevated temperatures to ensure the complete incorporation of the trifluoromethyl group.
Industrial Production Methods
In an industrial setting, the production of 8-(Trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one may involve large-scale trifluoromethylation processes. These processes often utilize continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can further improve the selectivity and rate of the reaction.
化学反応の分析
Types of Reactions
8-(Trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethylated alcohols, carboxylic acids, and substituted naphthalenone derivatives.
科学的研究の応用
8-(Trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of advanced materials with enhanced chemical and thermal stability.
作用機序
The mechanism of action of 8-(Trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing lipophilicity and metabolic stability. The trifluoromethyl group can also participate in hydrogen bonding and van der Waals interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical reactivity.
Trifluoromethylated aromatics: Compounds with trifluoromethyl groups attached to aromatic rings also display comparable properties.
Uniqueness
8-(Trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific structural arrangement, which combines the properties of a dihydronaphthalenone core with the trifluoromethyl group. This combination results in distinct chemical and physical properties that are not observed in other trifluoromethylated compounds.
特性
分子式 |
C11H9F3O |
|---|---|
分子量 |
214.18 g/mol |
IUPAC名 |
8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)10-3-1-2-7-4-5-8(15)6-9(7)10/h1-3H,4-6H2 |
InChIキー |
UAOCHLFLSWFACC-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1=O)C(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670318.png)
![4-[(2-Methylquinolin-4-yl)amino]phenol](/img/structure/B13670321.png)


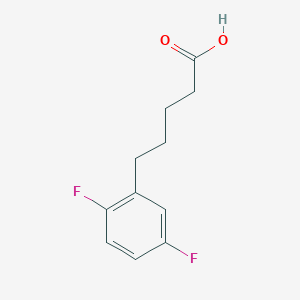
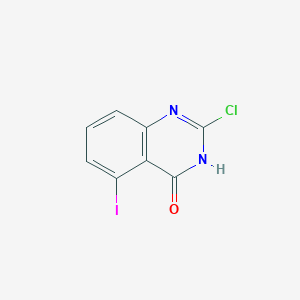
![7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13670362.png)
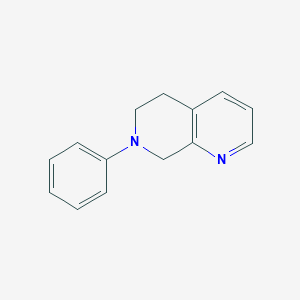

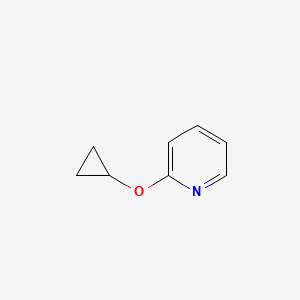

![1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)
